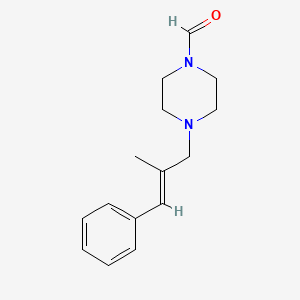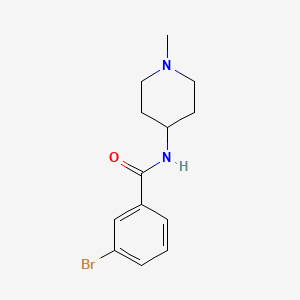![molecular formula C18H20I2O2 B5115646 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5115646.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene), also known as HDBI, is a chemical compound that has been widely used in scientific research. It is a type of cross-linking reagent that can form covalent bonds between proteins, DNA, and other biomolecules. HDBI has been used in various fields, including biochemistry, molecular biology, and medical research.
作用机制
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can form covalent bonds between biomolecules through its reactive iodine atoms. The cross-linking reaction occurs between the amino or carboxyl groups of proteins and the phosphate backbone of DNA or RNA. The covalent bonds formed by 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can stabilize protein complexes and prevent their dissociation during purification and analysis.
Biochemical and Physiological Effects:
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can affect the biochemical and physiological properties of biomolecules. The cross-linking reaction can alter the conformation and activity of proteins, DNA, and RNA. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can also affect the binding affinity and specificity of biomolecules. However, the extent of these effects depends on the concentration and reaction conditions of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene).
实验室实验的优点和局限性
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) has several advantages for lab experiments. It can cross-link a wide range of biomolecules, including proteins, DNA, and RNA. It can also be used in various experimental conditions, such as different pH values and temperatures. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) is also relatively easy to use and can be easily synthesized. However, 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) has some limitations. It can be toxic to cells and can affect the function of biomolecules. The cross-linking reaction can also introduce artifacts and false positives in experimental results.
未来方向
There are several future directions for the use of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) in scientific research. One direction is to develop new cross-linking reagents that can minimize the side effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene). Another direction is to use 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) in combination with other techniques, such as mass spectrometry and NMR spectroscopy, to study protein complexes and their interactions. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can also be used to study the structure and function of membrane proteins, which are difficult to study using traditional methods. Finally, 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can be used in drug discovery and development to identify new drug targets and to study the mechanism of action of drugs.
合成方法
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can be synthesized through a simple two-step reaction. First, 1,6-hexanediol is reacted with 4-iodobenzene in the presence of a base, such as potassium carbonate, to form the intermediate compound 1,6-hexanediylbis(4-iodobenzene). Then, the intermediate compound is treated with an oxidizing agent, such as sodium periodate, to form 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene).
科学研究应用
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) has been widely used in scientific research as a cross-linking reagent to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. It can also be used to study the structure and function of biomolecules, such as enzymes and receptors. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) has been used in various fields, such as biochemistry, molecular biology, and medical research.
属性
IUPAC Name |
1-iodo-4-[6-(4-iodophenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20I2O2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,1-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQBPQTXIVESLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCOC2=CC=C(C=C2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5115564.png)
![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,6-tetrahydropyridine](/img/structure/B5115582.png)
![8-chloro-N'-[1-(4-isopropoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5115586.png)
![5-[4-(diethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115588.png)
![N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5115608.png)
![10-oxa-1-azatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8-tetraen-11-ol](/img/structure/B5115616.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5115617.png)




